N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic compound that combines structural elements from tryptamine and ibuprofen. Tryptamine is known for its wide array of biological activities, while ibuprofen is a well-known non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves the coupling of tryptamine with ibuprofen. This reaction is typically mediated by N,N’-dicyclohexylcarbodiimide (DCC), a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides . The reaction conditions involve the activation of the carboxyl group of ibuprofen by DCC, which then reacts with the amino group of tryptamine to form the amide bond .
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reducing agents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activities of indole and quinazolinone derivatives.
Medicine: The compound may have potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is not well-documented. based on its structural components, it is likely to interact with various molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the quinazolinone moiety may inhibit specific enzymes or receptors involved in inflammation and pain pathways .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can be compared with other similar compounds, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is synthesized by coupling tryptamine with ibuprofen and has similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound is synthesized by coupling tryptamine with naproxen and has potential anti-inflammatory and antiviral activities.
The uniqueness of this compound lies in its combination of structural elements from tryptamine, ibuprofen, and quinazolinone, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-17(2)16-31-25(34)20-8-4-6-10-22(20)32-23(29-30-26(31)32)11-12-24(33)27-14-13-18-15-28-21-9-5-3-7-19(18)21/h3-10,15,17,28H,11-14,16H2,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAUPWZQYPHSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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